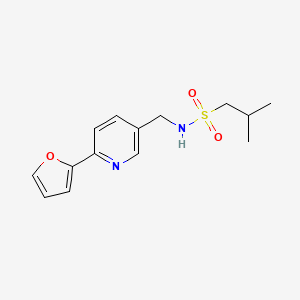

N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-methylpropane-1-sulfonamide

説明

特性

IUPAC Name |

N-[[6-(furan-2-yl)pyridin-3-yl]methyl]-2-methylpropane-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3S/c1-11(2)10-20(17,18)16-9-12-5-6-13(15-8-12)14-4-3-7-19-14/h3-8,11,16H,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGHZUECLHNEZAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)NCC1=CN=C(C=C1)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-methylpropane-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The compound can be characterized by its unique chemical structure, which includes a furan ring, a pyridine moiety, and a sulfonamide group. Its molecular formula is .

Biological Activity Overview

The biological activity of N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-methylpropane-1-sulfonamide has been investigated in various studies, highlighting its potential as an anti-inflammatory and anticancer agent.

1. Anti-inflammatory Activity

Research has indicated that compounds similar to N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-methylpropane-1-sulfonamide exhibit significant anti-inflammatory effects. For instance, the related compound 1-furan-2-yl-3-pyridin-2-yl-propenone (FPP-3) was shown to reduce inflammation by inhibiting the expression of cytochrome P450 enzymes involved in the metabolism of pro-inflammatory agents .

2. Anticancer Potential

Studies have demonstrated that compounds with similar structural features can inhibit tumor growth and induce apoptosis in cancer cell lines. For example, FPP-3 was found to reduce DMBA-induced genotoxicity in MCF-7 cells by modulating phase I and II detoxification enzymes . This suggests that N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-methylpropane-1-sulfonamide may possess similar anticancer properties.

The exact mechanism of action for N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-methylpropane-1-sulfonamide remains to be fully elucidated. However, it is hypothesized that its activity may involve:

- Inhibition of inflammatory pathways: By blocking key enzymes involved in inflammation.

- Modulation of gene expression: Influencing the transcriptional activity of genes related to detoxification and apoptosis.

Case Studies

Several studies have explored the biological effects of related compounds:

科学的研究の応用

Biological Activities

N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-methylpropane-1-sulfonamide has been investigated for various biological activities, particularly in the fields of cancer research and antimicrobial studies.

1. Anticancer Activity

Research indicates that compounds containing furan and pyridine moieties exhibit anticancer properties. For instance, studies have shown that derivatives with similar structural features can inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and apoptosis .

2. Antimicrobial Properties

The sulfonamide group in this compound is known for its antimicrobial activity. Sulfonamides function by inhibiting bacterial folic acid synthesis, which is crucial for DNA replication and cell division. Preliminary studies suggest that N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-methylpropane-1-sulfonamide may exhibit similar effects against various bacterial strains .

Case Studies

Several case studies highlight the potential applications of N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-methylpropane-1-sulfonamide:

Case Study 1: Antitumor Activity

In a study evaluating the efficacy of furan-containing compounds on cancer cell lines, N-(furan) derivatives demonstrated significant cytotoxicity against breast and prostate cancer cells. The study reported an IC50 value indicating effective inhibition of cell growth at low concentrations .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. The findings suggested that the compound exhibited potent antibacterial activity, comparable to established antibiotics .

Q & A

Basic: What are the critical synthetic steps and optimal reaction conditions for preparing N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-methylpropane-1-sulfonamide?

Answer:

The synthesis involves multi-step reactions, including:

- Heteroarylsulfonamide formation : Reacting a pyridine-furan intermediate with 2-methylpropane-1-sulfonyl chloride under reflux in methylene chloride, using triethylamine or diisopropylethylamine as a base. Yields range from 17–77%, depending on solvent and temperature optimization .

- Intermediate reduction : Diisobutylaluminum hydride (DIBAL) in toluene for selective reduction of nitriles or amides, achieving 39–89% yields .

- Key parameters : Temperature control (0°C to reflux), solvent polarity (DMF, NMP), and reaction time (overnight) are critical for minimizing side products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。